4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Cyclopropanecarbonyl-amino)-bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the cyclopropanecarbonyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclopropanecarbonyl group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that may include elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazabicyclo[2.2.2]octane
- 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic core with a cyclopropanecarbonyl group and a carboxylic acid functionality. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-10(9-1-2-9)14-13-6-3-12(4-7-13,5-8-13)11(16)17/h9H,1-8H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHIEQQVCYJWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC23CCC(CC2)(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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